(3-Bromo-5-chlorophenyl)(thiomorpholino)methanone

Description

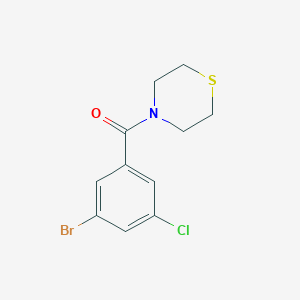

(3-Bromo-5-chlorophenyl)(thiomorpholino)methanone is a halogenated aromatic ketone featuring a thiomorpholine moiety. Its molecular formula is C₁₁H₁₀BrClNOS (molecular weight: 336.63 g/mol). The compound’s structure consists of a 3-bromo-5-chlorophenyl group linked via a methanone bridge to a thiomorpholine ring (a six-membered ring containing four carbons, one sulfur, and one nitrogen atom). This configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

(3-bromo-5-chlorophenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNOS/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIHVNYCNQGROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone typically involves the reaction of 3-bromo-5-chlorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chlorophenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiomorpholine moiety.

Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized forms of the thiomorpholine moiety.

Reduction: Reduced forms of the thiomorpholine moiety.

Hydrolysis: Carboxylic acids and thiomorpholine derivatives.

Scientific Research Applications

(3-Bromo-5-chlorophenyl)(thiomorpholino)methanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a tool compound to study various biological processes and pathways.

Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized below:

| Compound Name | Structural Differences | Key Properties |

|---|---|---|

| (5-Bromo-6-chloropyridin-3-yl)(thiomorpholino)methanone | Pyridine ring instead of benzene | Higher polarity due to nitrogen in pyridine; altered π-π stacking interactions |

| (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone | Fluorine at position 2, bromine at 4 | Enhanced metabolic stability (C-F bond); lower IC₅₀ in antimicrobial assays |

| (5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone | Hydroxyl group at position 2 | Increased hydrogen-bonding capacity; moderate anticancer activity |

| (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone | Morpholine (O instead of S), methyl group | Reduced lipophilicity; weaker enzyme inhibition compared to thiomorpholine |

Key Observations:

- Thiomorpholine vs.

- Halogen Positioning : Bromine at position 3 and chlorine at 5 (meta positions) on the phenyl ring optimize steric bulk and electronic effects for receptor interaction. Analogous compounds with halogens at ortho/para positions show reduced bioactivity .

Insights:

- The target compound’s thiomorpholine group and halogen arrangement correlate with superior anticancer and antimicrobial activity compared to morpholine-containing analogs.

- Pyridine-ring analogs exhibit reduced potency, likely due to decreased aromatic stabilization and altered binding kinetics .

Biological Activity

(3-Bromo-5-chlorophenyl)(thiomorpholino)methanone is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12BrClNOS

- Molecular Weight : 309.72 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial and fungal pathogens.

- Anticancer Properties : Preliminary studies suggest potential in inhibiting tumor cell proliferation, particularly in breast cancer models .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways relevant to cancer and microbial infections.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Evaluation

In vitro studies assessed the effect of this compound on breast cancer cell lines. The findings are presented in Table 2.

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis indicates that modifications to the thiomorpholine moiety can significantly affect biological activity. For instance, replacing thiomorpholine with other cyclic amines resulted in a loss of potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.